In Vitro Anticancer Potency vs. Morphine
In direct comparative assays against human cancer cell lines, KT-90 demonstrated significantly enhanced cytotoxic activity compared to morphine. The compound inhibited cell growth with an IC50 range of 42-70 μM, which was up to 80 times more potent than the IC50 of morphine, which was reported in the same study as 2.7-8.8 mM [1]. Both compounds were shown to induce apoptosis and inhibit TNF-α-induced NF-κB activation [1].
| Evidence Dimension | In vitro cytotoxicity (cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 42-70 μM |
| Comparator Or Baseline | Morphine (IC50 = 2.7-8.8 mM) |
| Quantified Difference | Up to 80-fold more potent |
| Conditions | Human cancer cell lines (unspecified panel); apoptosis and NF-κB inhibition assays |
Why This Matters
For researchers investigating opioid receptor-mediated anticancer mechanisms, KT-90 provides a substantially more potent chemical probe than morphine, enabling experiments at lower concentrations that may reduce off-target effects and improve assay sensitivity.
- [1] Sueoka E, Sueoka N, Kai Y, Okabe S, Suganuma M, Kanematsu K, Yamamoto T, Fujiki H. Anticancer activity of morphine and its synthetic derivative, KT-90, mediated through apoptosis and inhibition of NF-kappaB activation. Biochem Biophys Res Commun. 1998;252(3):566-570. doi:10.1006/bbrc.1998.9695 View Source
